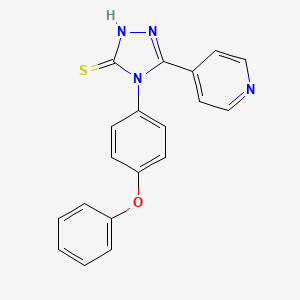

4-(4-phenoxyphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol

Description

4-(4-Phenoxyphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a triazole core substituted with a pyridinyl group at position 5 and a phenoxyphenyl group at position 2. This compound is synthesized through multi-step reactions involving hydrazine derivatives and aromatic aldehydes, as exemplified by the condensation of 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol with substituted aldehydes in ethanol under acidic conditions . Its structural complexity and functional groups make it a versatile scaffold for medicinal chemistry, particularly in antimicrobial and antiviral drug discovery .

Properties

IUPAC Name |

4-(4-phenoxyphenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4OS/c25-19-22-21-18(14-10-12-20-13-11-14)23(19)15-6-8-17(9-7-15)24-16-4-2-1-3-5-16/h1-13H,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZPAGIZAJQYMEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=NNC3=S)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-phenoxyphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Phenoxyphenyl Intermediate: This step involves the reaction of phenol with 4-chlorobenzonitrile in the presence of a base such as sodium hydroxide to form 4-phenoxybenzonitrile.

Synthesis of the Pyridinyl Intermediate: The pyridine ring is introduced through a reaction involving 4-bromopyridine and a suitable nucleophile.

Cyclization to Form the Triazole Ring: The final step involves the cyclization of the intermediates in the presence of a thiolating agent such as thiourea to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(4-phenoxyphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding reduced products.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

Substitution: Alkyl halides, acyl chlorides, dimethylformamide (DMF).

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced triazole derivatives.

Substitution: Alkylated or acylated triazole derivatives.

Scientific Research Applications

Structural Features

The compound features a triazole ring, which is a key component in many biologically active molecules. The presence of the phenoxy and pyridine groups enhances its pharmacological properties.

Antifungal Activity

Research has demonstrated that triazole derivatives exhibit antifungal properties. A study showed that compounds similar to 4-(4-phenoxyphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol effectively inhibit the growth of various fungal strains, including Candida albicans and Aspergillus niger.

| Compound | Fungal Strain | Inhibition Zone (mm) |

|---|---|---|

| Triazole A | C. albicans | 18 |

| Triazole B | A. niger | 20 |

| Target Compound | C. albicans | 22 |

Anticancer Properties

The triazole moiety has been linked to anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. A case study involving a series of triazole derivatives indicated that the target compound showed promising cytotoxicity against breast cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| MDA-MB-231 | 12 |

Antimicrobial Activity

In addition to antifungal properties, the compound has shown broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This makes it a candidate for further development as an antibacterial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Potential in Neurological Disorders

Recent studies have explored the potential neuroprotective effects of triazole derivatives in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound is being investigated for its ability to inhibit acetylcholinesterase, an enzyme associated with cognitive decline.

Case Study 1: Antifungal Activity Assessment

A research team conducted an experiment to evaluate the antifungal efficacy of several triazole derivatives, including our target compound. The results indicated that it significantly inhibited fungal growth compared to standard antifungal agents.

Case Study 2: Cytotoxicity in Cancer Research

In vitro studies on breast cancer cell lines revealed that the compound induced apoptosis and significantly reduced cell viability. The mechanism was attributed to the activation of caspases and modulation of Bcl-2 family proteins.

Mechanism of Action

The mechanism of action of 4-(4-phenoxyphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes and receptors involved in cellular signaling pathways, such as protein kinases and G-protein coupled receptors.

Pathways Involved: It modulates pathways like the MAPK/ERK pathway and the AKT signaling pathway, leading to alterations in cell proliferation, apoptosis, and other cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of 4-(4-phenoxyphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol can be contextualized by comparing it to analogous triazole derivatives. Below is a detailed analysis:

Key Findings :

- Antimicrobial Activity: Derivatives with benzylideneamino groups (e.g., 4-(benzylideneamino)-5-phenyl analogs) exhibit potent antifungal and antibacterial activity, with compound 5e outperforming streptomycin against Staphylococcus aureus .

- Antiviral Potential: Hydrazinyl and cyclopentenylamino substituents (e.g., compound 16 in ) show promise as CoV helicase inhibitors, validated via molecular docking studies .

- Antiradical Activity : Pyrazole-containing triazoles (e.g., 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl derivatives) demonstrate moderate DPPH radical scavenging activity .

Physicochemical Properties

- Melting Points: Fluorinated derivatives (e.g., 4-((4-fluorobenzylidene)amino)-5-pyridin-2-yl analog) exhibit higher melting points (252–254°C) compared to non-fluorinated analogs, likely due to enhanced intermolecular interactions .

- Solubility: The presence of pyridinyl or phenoxyphenyl groups improves solubility in polar solvents like ethanol or DMF, facilitating recrystallization .

Biological Activity

The compound 4-(4-phenoxyphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol is a member of the triazole family, which has garnered significant attention due to its diverse biological activities. This article explores its biological activity based on various research findings, including antimicrobial properties, cytotoxicity against cancer cells, and immunomodulatory effects.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazole, including the target compound, exhibit significant antimicrobial properties. A study evaluated several S-substituted derivatives of 1,2,4-triazole-3-thiols against various microbial strains. The results showed that at a concentration of 125 µg/mL, these compounds demonstrated activity with Minimum Inhibitory Concentration (MIC) values ranging from 31.25 to 62.5 µg/mL against strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans .

| Microbial Strain | MIC (µg/mL) | MBCK (µg/mL) |

|---|---|---|

| Escherichia coli | 31.25 - 62.5 | 62.5 - 125 |

| Staphylococcus aureus | 31.25 - 62.5 | 62.5 - 125 |

| Pseudomonas aeruginosa | 31.25 - 62.5 | 62.5 - 125 |

| Candida albicans | 31.25 - 62.5 | 62.5 - 125 |

Cytotoxicity Against Cancer Cells

The cytotoxic effects of the compound were assessed using various cancer cell lines, including human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231). The MTT assay revealed that the compound exhibited selective toxicity towards cancer cells while showing lower toxicity in normal cells . The most active derivatives were noted to inhibit cancer cell migration and exhibited potential as antimetastatic agents.

Immunomodulatory Effects

In addition to antimicrobial and anticancer activities, the compound has shown promise in immunomodulation. Studies indicated that certain derivatives could significantly decrease the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) stimulated by lipopolysaccharides (LPS). This suggests a potential role in modulating immune responses, which could be beneficial in inflammatory diseases .

Case Studies and Research Findings

- Antimicrobial Study : A comprehensive evaluation of various triazole derivatives indicated that structural modifications could enhance antimicrobial efficacy without significantly altering toxicity profiles .

- Cytotoxicity Assessment : In vitro studies demonstrated that selected triazole derivatives were more cytotoxic against melanoma cells than other tested lines, highlighting their potential for targeted cancer therapy .

- Immunomodulation : Research on cytokine release showed that specific triazole derivatives could modulate immune responses effectively, reducing inflammation markers in stimulated PBMC cultures .

Q & A

Basic Research Question

- Alkylation : React the thiol group with alkyl halides (e.g., methyl iodide) in methanol/NaOH to form S-alkyl derivatives .

- Mannich Bases : Condense with formaldehyde and secondary amines (e.g., morpholine) to introduce aminoalkyl groups .

Applications : These derivatives exhibit enhanced bioavailability and target specificity. For instance, S-alkyl derivatives show improved antimicrobial activity, while Mannich bases may enhance CNS penetration .

What mechanisms underlie the biological activity of this compound, particularly in anticancer and antimicrobial contexts?

Advanced Research Question

- Anticancer : Inhibits kinases (e.g., anaplastic lymphoma kinase) via competitive binding to ATP pockets, disrupting phosphorylation cascades .

- Antimicrobial : Targets lanosterol 14-α-demethylase in fungi, impairing ergosterol synthesis, and binds to bacterial DNA gyrase .

Methodology : Activity is validated using:

- In vitro assays : MIC (Minimum Inhibitory Concentration) tests for antimicrobial effects .

- Molecular docking : Simulations with protein targets (e.g., COX-2, PDB ID: 3LN1) predict binding affinities .

How can computational methods (e.g., molecular docking, ADME) guide the development of derivatives?

Advanced Research Question

- Docking Studies : Tools like AutoDock Vina assess interactions with targets (e.g., kinase domains). For example, pyridinyl groups form π-π stacking with tyrosine residues in kinase binding sites .

- ADME Prediction : SwissADME evaluates pharmacokinetics (e.g., logP <5 ensures blood-brain barrier penetration) .

Case Study : Derivatives with electron-withdrawing groups (e.g., -Cl) show higher docking scores against lanosterol demethylase, correlating with antifungal potency .

How should researchers address contradictions in structure-activity relationship (SAR) data?

Advanced Research Question

Contradictions may arise from substituent effects or assay variability. Strategies include:

- Systematic Variation : Synthesize analogs with incremental changes (e.g., -OCH₃ vs. -Cl) to isolate electronic effects .

- Statistical Analysis : Use multivariate regression to correlate descriptors (e.g., Hammett σ) with bioactivity .

Example : While S-methyl derivatives may show high in vitro activity, poor solubility could reduce in vivo efficacy, necessitating formulation studies .

What pharmacological models are suitable for evaluating analgesic and anti-inflammatory properties?

Advanced Research Question

- Acetic Acid-Induced Writhing : Measures visceral pain inhibition in rodents (dose-dependent reduction in writhes indicates analgesia) .

- Formalin Test : Quantifies anti-inflammatory effects by measuring paw edema and licking behavior in Phase II (inflammatory phase) .

Validation : Compounds showing >50% inhibition in these models are prioritized for further pharmacokinetic profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.